molecular formula C37H40N2O6 B15195614 Gyrocarpusine CAS No. 102518-66-1

Gyrocarpusine

Cat. No.: B15195614
CAS No.: 102518-66-1
M. Wt: 608.7 g/mol
InChI Key: VXPVPAHQYCJDTP-FQLXRVMXSA-N
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Description

Gyrocarpusine (C₃₇H₄₀O₆N₂, molecular weight: 608.2886) is a polyamine alkaloid isolated from plants of the Hernandiaceae family, notably Gyrocarpus americanus. It belongs to the aporphine class of alkaloids, characterized by a tetracyclic core structure with nitrogen-containing substituents . Structural features include a benzylisoquinoline backbone modified with hydroxyl and methoxy groups, contributing to its molecular weight and stereochemical complexity .

Properties

CAS No.

102518-66-1

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,14R)-6,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-20-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)17-23-8-11-31(41-3)33(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)19-30(40)36(43-5)37(35)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1

InChI Key

VXPVPAHQYCJDTP-FQLXRVMXSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gyrocarpusine typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This step involves the construction of the basic skeleton of the molecule through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and oxidation.

    Purification: The final product is purified using techniques like chromatography to ensure the desired purity and yield.

Industrial Production Methods: Industrial production of Gyrocarpusine may involve the extraction of the compound from natural sources, followed by purification. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Gyrocarpusine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

    Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of alcohols or amines.

    Substitution: Replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying complex organic reactions and synthesis techniques.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Preliminary studies suggest that Gyrocarpusine may have analgesic and anticancer effects, making it a candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Gyrocarpusine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through:

    Binding to receptors: Gyrocarpusine may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.

    Signal transduction pathways: Gyrocarpusine can modulate signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Structural and Molecular Comparison with Similar Compounds

Gyrocarpusine shares structural homology with several aporphine and proaporphine alkaloids. Below, it is compared to Gyrolidine and Limacine-2α-N-Oxide , two compounds with overlapping structural motifs but distinct functional properties.

Table 1: Molecular and Structural Comparison
Compound Molecular Formula Molecular Weight Key Structural Features
Gyrocarpusine C₃₇H₄₀O₆N₂ 608.2886 Benzylisoquinoline core, 2 methoxy groups
Gyrolidine C₃₈H₄₂O₆N₂ 622.3043 Extended alkyl chain (C-12), 3 methoxy groups
Limacine-2α-N-Oxide C₃₇H₄₀O₇N₂ 624.2836 N-Oxide group at C-2, additional hydroxyl

Key Differences :

Carbon Skeleton : Gyrolidine has a longer alkyl chain (C₃₈ vs. C₃₇ in Gyrocarpusine), increasing its hydrophobicity .

Substituents : Gyrocarpusine lacks the hydroxyl group present in Limacine derivatives, which may influence receptor-binding affinity .

Functional and Pharmacological Insights

Contradictions and Gaps :

  • Kohatamine (C₃₅H₃₄O₆N₂) and 5-Hydroxytelobine (C₃₅H₃₄O₆N₂) share identical molecular formulas but differ in ring substitution patterns, highlighting the need for advanced spectroscopic analysis to resolve structural ambiguities .

Data Tables

Table 2: Comparative Bioactivity Profiles

Compound Antimicrobial IC₅₀ (µg/mL) Cytotoxicity (HeLa cells, IC₅₀) Reference
Gyrocarpusine 12.3 ± 1.2 (Gram+) 45.6 ± 3.8
Gyrolidine 8.7 ± 0.9 (Gram+) 32.1 ± 2.5
Limacine-2α-N-Oxide 18.9 ± 2.1 (Gram−) >100

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